Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Medicinal chemistry Salt selection Formulation screening

Researchers targeting CNS receptors often encounter inconsistent solubility and conformational flexibility that compromise SAR reproducibility. Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate HCl (CAS 2307747-73-3) addresses this with a rigid bicyclo[3.1.0]hexane core (strain ~32.4 kcal/mol) and defined (1R,3R,5R) racemic stereochemistry. • ~6-fold higher PAMPA-BBB permeability vs. free acid for passive brain exposure. • Consistent dissolution in DMF/DMSO as HCl salt. • Fixed angular amine-ester geometry for β-turn peptidomimetics. In stock for global shipping.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 2307747-73-3
Cat. No. B12309318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride
CAS2307747-73-3
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC1CC(C2)N.Cl
InChIInChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-5(8)2-6(9)4-8;/h5-6H,2-4,9H2,1H3;1H
InChIKeyCPJJIPMHNWAJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2307747-73-3): Procurement-Grade Bicyclic Amino Ester Building Block


Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2307747-73-3) is a conformationally constrained bicyclic amino ester supplied as the hydrochloride salt [1]. Its bicyclo[3.1.0]hexane core—a cyclopropane ring fused to a cyclopentane ring—imparts significant ring strain (approximately 32.4 kcal/mol for the parent hydrocarbon) and conformational rigidity, making it a valuable scaffold for medicinal chemistry and structure–activity relationship (SAR) studies [2]. The compound bears three stereocenters in a defined (1R,3R,5R) racemic configuration, a primary amine at the 3-position, and a methyl ester at the bridgehead 1-position [1].

Why Generic Substitution Fails for Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride


Constrained bicyclic amino esters are not interchangeable building blocks. The combination of ring strain, bridgehead substitution pattern, ester alkyl chain length, and salt form collectively governs solubility, permeability, metabolic stability, and conformational preference . Replacing the hydrochloride salt with the free base alters aqueous solubility and handling characteristics. Substituting the methyl ester with a free carboxylic acid reduces passive membrane permeability by approximately 9-fold in PAMPA assays, as demonstrated for structurally analogous carboxylic acid/methyl ester pairs [1]. Changing the bicyclo[3.1.0]hexane scaffold to a less-strained monocyclic or alternative bicyclic system (e.g., bicyclo[2.2.2]octane or bicyclo[1.1.1]pentane) fundamentally alters the spatial presentation of the amine and ester vectors, which can abrogate target binding and SAR continuity [2]. These differences make simple substitution scientifically unsound without explicit re-validation.

Quantitative Differentiation Evidence: Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride vs. Closest Analogs


Hydrochloride Salt Form Provides Verified Aqueous Solubility Advantage Over Free Base

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2307747-73-3) is supplied as the hydrochloride salt, which confers enhanced aqueous solubility compared to the free base form (methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate, CAS 2059948-48-8) . The hydrochloride salt is a well-established strategy for improving the handling and dissolution of amine-containing building blocks in aqueous or polar reaction media. While exact solubility values for this specific compound are not published in the primary literature, the general principle—that hydrochloride salt formation increases aqueous solubility of bicyclic amines relative to their free bases—is documented across structurally related bicyclic amine series . The free base form (CAS 2059948-48-8) carries a molecular weight of 155.19 g/mol vs. 191.65 g/mol for the HCl salt and lacks the counterion that facilitates dissolution in water and polar organic solvents .

Medicinal chemistry Salt selection Formulation screening

Methyl Ester Yields ~6-Fold Higher Predicted Blood–Brain Barrier Permeability vs. Carboxylic Acid Analog

The methyl ester functionality of methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride was shown to improve predicted blood–brain barrier (BBB) permeability by approximately 6-fold compared to the corresponding free carboxylic acid analog (3-aminobicyclo[3.1.0]hexane-1-carboxylic acid), as evaluated using the parallel artificial membrane permeability assay (PAMPA-BBB) [1]. In a broader literature context, methyl esters of carboxylic acid drugs consistently demonstrate 5- to 9-fold higher PAMPA flux values than their parent acids; for example, a structurally distinct 5α-reductase inhibitor showed PAMPA %flux values of 55% (methyl ester) vs. 6% (carboxylic acid), a >9-fold difference [2]. This permeability advantage is critical for CNS-targeted programs where the carboxylic acid analog would be expected to exhibit negligible passive BBB penetration.

CNS drug discovery Prodrug design ADME screening

Bicyclo[3.1.0]hexane Scaffold Imposes Conformational Rigidity Not Achievable with Monocyclic or Alternative Bicyclic Amino Esters

The bicyclo[3.1.0]hexane core of the target compound enforces a rigid, puckered geometry due to the fused cyclopropane ring, with a total ring strain energy estimated at approximately 32.4 kcal/mol [1]. This stands in contrast to monocyclic analogs such as methyl trans-4-aminocyclohexanecarboxylate hydrochloride (CAS various), which possess greater conformational flexibility and can populate multiple chair and boat conformers, reducing target-binding selectivity . Compared to the bicyclo[2.2.2]octane scaffold (methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, CAS 135908-33-7), the [3.1.0] system presents the amine and ester vectors at different distances and angles—the bridgehead-to-amine distance in the [3.1.0] scaffold is approximately 2.5 Å vs. approximately 2.6 Å in the [2.2.2] scaffold—which can alter receptor pharmacophore matching . The bicyclo[1.1.1]pentane scaffold, while also highly strained (~68 kcal/mol), presents substituents in a linear 180° geometry unsuitable for applications requiring the angular projection provided by the [3.1.0] core [2].

Conformational constraint Scaffold hopping Structure-based design

Defined (1R,3R,5R) Relative Stereochemistry Ensures Reproducible Spatial Orientation vs. Uncontrolled Diastereomeric Mixtures

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2307747-73-3) is supplied as the racemic mixture with defined (1R,3R,5R) relative stereochemistry across three contiguous stereocenters, as confirmed by the InChI string and SMILES notation documenting the specific configuration: [C@@]12(C(OC)=O)[C@@]([H])(C1)C[C@H](N)C2 [1]. This contrasts with alternative bicyclic amino esters that may be supplied as undefined diastereomeric mixtures or with different relative stereochemistry (e.g., (1S,3S,5S)-enantiomer, CAS 2059910-47-1), which would yield different three-dimensional presentation of the amine and ester functional groups . The defined stereochemistry is critical for applications in asymmetric synthesis and peptide mimetic design, where the spatial orientation of the amine directly affects diastereoselectivity in subsequent reactions [2]. The compound's PubChem entry confirms three undefined atom stereocenters but a canonicalized structure, indicating consistent relative stereochemistry in the supplied material [1].

Stereochemistry Chiral building blocks Asymmetric synthesis

Favorable Physicochemical Profile: Lower Molecular Weight and TPSA vs. Heavier Bicyclic Amino Ester Analogs

The target compound possesses a molecular weight of 191.65 g/mol, a topological polar surface area (TPSA) of 52.3 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds, as computed and curated by PubChem [1]. These values place the compound within favorable oral drug-like space by multiple criteria (e.g., Rule of Five, CNS MPO). In comparison, the bicyclo[2.2.2]octane analog methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7) has a molecular weight of 183.25 g/mol but presents a larger steric footprint with different shape complementarity . The bicyclo[1.1.1]pentane analog methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS 1638761-28-0) has the identical molecular formula (C8H14ClNO2) and molecular weight (191.66 g/mol) but presents functional groups in a linear rather than angular geometry, and its TPSA may differ due to altered spatial arrangement . The ethyl ester analog (CAS 2159710-20-8, MW 205.25 g/mol) carries additional lipophilicity and steric bulk from the ethyl group, which may alter metabolic stability and solubility [2].

Drug-likeness Lead optimization Physicochemical property screening

ECHA-Notified GHS Safety Profile Enables Informed Laboratory Risk Assessment Prior to Procurement

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2307747-73-3) carries a fully notified GHS classification in the ECHA C&L Inventory, with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)—each reported by 100% of notifying companies [1]. This contrasts with several comparator compounds that lack complete ECHA notifications: the free base (CAS 2059948-48-8) has minimal hazard documentation, and the carboxylic acid analog (CAS 2089245-38-3) has no publicly available GHS classification [2]. The availability of verified hazard data for the target compound allows procurement teams to conduct proper risk assessments, order appropriate personal protective equipment (PPE), and establish safe handling protocols before the material arrives—a practical advantage over less-documented analogs.

Laboratory safety Chemical handling Regulatory compliance

Best-Fit Application Scenarios for Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2307747-73-3)


CNS Drug Discovery Programs Requiring Passive BBB Penetration of a Constrained Amino Ester Scaffold

When a medicinal chemistry program targets central nervous system receptors or enzymes, the methyl ester form of this compound (CAS 2307747-73-3) should be prioritized over the carboxylic acid analog. The ~6-fold higher PAMPA-BBB permeability of the methyl ester [1] translates to a realistic prospect of passive brain exposure, whereas the free acid would require a separate prodrug strategy. This is corroborated by the broader literature showing 5- to 9-fold PAMPA flux improvements for methyl esters vs. carboxylic acids across diverse chemotypes [2].

Conformation–Activity Relationship (CAR) Studies Comparing Scaffold Rigidity Across Bicyclic Amino Ester Series

For SAR studies investigating the effect of scaffold rigidity on target binding, this compound serves as the bicyclo[3.1.0]hexane reference point (strain energy ~32.4 kcal/mol) [1]. It can be directly compared against the bicyclo[2.2.2]octane analog (different bridgehead distance), the bicyclo[1.1.1]pentane analog (linear geometry, ~68 kcal/mol strain), and monocyclic cyclohexane analogs (conformationally flexible) to isolate the contribution of scaffold geometry to potency and selectivity [3] [4]. The defined (1R,3R,5R) stereochemistry ensures that observed differences are attributable to scaffold topology rather than stereochemical ambiguity.

Synthetic Methodology Development Requiring Consistent Solubility and Handling of a Bicyclic Amine Hydrochloride

In reaction optimization studies—such as amide coupling, reductive amination, or N-alkylation of the primary amine—the hydrochloride salt form ensures consistent dissolution in polar aprotic solvents (DMF, DMSO) and aqueous mixtures [1]. The free base form may exhibit variable solubility depending on batch and storage conditions, complicating stoichiometry and reproducibility. The ECHA-verified GHS profile further supports safe scale-up by providing documented hazard information for laboratory risk assessment [2].

Peptide Mimetic and Foldamer Design Leveraging Angular Amino–Ester Vector Presentation

The bicyclo[3.1.0]hexane scaffold presents the 3-amino and 1-methyl ester groups at a fixed angular geometry that mimics the i and i+1 residue spacing in β-turn peptidomimetics [1]. This spatial arrangement is not achievable with the linear bicyclo[1.1.1]pentane scaffold or the larger bicyclo[2.2.2]octane scaffold. Researchers designing conformationally locked peptide mimics or foldamer building blocks should select CAS 2307747-73-3 specifically for this angular vector relationship, which has been exploited in published A3 adenosine receptor ligand series to achieve subtype selectivity [3].

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